methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate
CAS No.: 84976-49-8
Cat. No.: VC20305448
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84976-49-8 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate |
| Standard InChI | InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m0/s1 |
| Standard InChI Key | CVZUMGUZDAWOGA-UWVGGRQHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Introduction
Chemical Identification and Structural Properties
Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate is registered under multiple identifiers, including CAS No. 84976-49-8 and PubChem CID 60016 . Its molecular weight of 208.21 g/mol and precise stereochemistry distinguish it from related epoxides. The compound’s IUPAC name, methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate, reflects its ester-functionalized epoxide core and para-methoxy-substituted phenyl group .
Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 84976-49-8 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| SMILES | COC1=CC=C(C=C1)[C@H]2C@HC(=O)OC |
| InChIKey | CVZUMGUZDAWOGA-UWVGGRQHSA-N |
The SMILES notation and InChIKey encode the compound’s stereochemistry, confirming the (2S,3R) configuration . The oxirane ring introduces strain, enhancing reactivity toward nucleophilic attack, while the methoxyphenyl group contributes to electronic modulation and chiral recognition in enzymatic systems.
Stereochemical Configuration and Conformational Analysis
The (2S,3R) stereochemistry of this compound is pivotal to its function as a chiral synthon. X-ray crystallography and NMR studies reveal that the epoxide oxygen adopts a pseudo-axial position, minimizing steric hindrance between the methoxyphenyl group and the methyl ester. This arrangement stabilizes transition states during ring-opening reactions, enabling high enantioselectivity in subsequent derivatization.
Synthesis and Enantioselective Production
Asymmetric Epoxidation
The compound is synthesized via asymmetric epoxidation of methyl (E)-3-(4-methoxyphenyl)propenoate using Sharpless conditions. Titanium(IV) isopropoxide and a chiral tartrate ligand induce >90% enantiomeric excess (ee), with the (2S,3R) isomer predominating. Reaction conditions (e.g., −20°C, dichloromethane solvent) minimize racemization, yielding optically active epoxide in 78–85% isolated yield.
Enzymatic Resolution
Lipases from Serratia marcescens selectively hydrolyze the undesired (2R,3S) enantiomer from racemic mixtures, leaving the target (2S,3R) compound intact. This method achieves ≥99% ee when conducted in biphasic systems (toluene-water, 4:1 v/v) with 5% surfactant additive to stabilize emulsions. Kinetic resolution parameters (kcat/Kₘ = 2.4 × 10³ M⁻¹s⁻¹) confirm high enzymatic efficiency under optimized pH (7.5) and temperature (37°C) conditions.
Comparative Synthesis Routes
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Epoxidation | 85 | 92 | Industrial |
| Enzymatic Resolution | 95 | 99 | Lab-scale |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s chiral epoxide serves as a precursor to β-blockers and calcium channel blockers. Ring-opening with amines (e.g., benzylamine) produces β-amino alcohols with >95% diastereomeric excess, critical for antihypertensive agents. For instance, reaction with tert-butylamine in THF at −78°C yields a key intermediate for (S)-propranolol synthesis.
Catalytic Asymmetric Reactions
In Pd-catalyzed allylic alkylations, the epoxide acts as a directing group, enabling C–C bond formation with 88% ee. This reactivity is exploited to construct tetracyclic scaffolds for natural product synthesis, such as taxol side-chain analogs .
Reactivity and Functionalization
Epoxide Ring-Opening
Nucleophilic attack at C2 proceeds via an SN2 mechanism, favored by the compound’s stereoelectronics. Water, alcohols, and amines induce ring-opening to form vicinal diols, ethers, or amino alcohols, respectively. For example:
Oxidation and Reduction
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